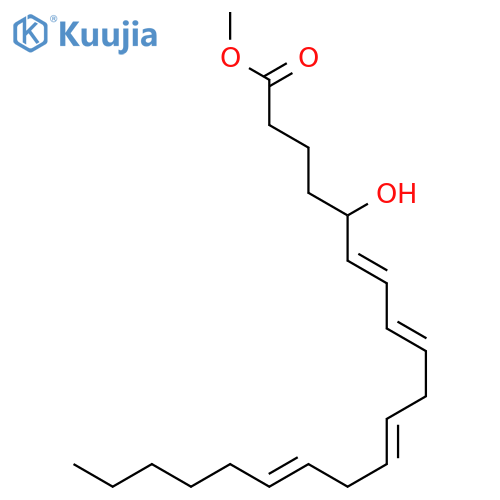

Cas no 70968-99-9 (6,8,11,14-Eicosatetraenoic acid, 5-hydroxy-, methyl ester, (6E,8Z,11Z,14Z)-)

70968-99-9 structure

商品名:6,8,11,14-Eicosatetraenoic acid, 5-hydroxy-, methyl ester, (6E,8Z,11Z,14Z)-

6,8,11,14-Eicosatetraenoic acid, 5-hydroxy-, methyl ester, (6E,8Z,11Z,14Z)- 化学的及び物理的性質

名前と識別子

-

- 6,8,11,14-Eicosatetraenoic acid, 5-hydroxy-, methyl ester, (6E,8Z,11Z,14Z)-

- methyl 5-hydroxyicosa-6,8,11,14-tetraenoate

- (+-)-5-HETE methyl ester

- 6,8,11,14-Eicosatetraenoic acid, 5-hydroxy-, methyl ester, (E,Z,Z,Z)-

- DTXSID70710346

- (+/-)5-HETE methyl ester

- FT-0620485

- 73279-38-6

- 70968-99-9

-

- インチ: InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20(22)18-16-19-21(23)24-2/h7-8,10-11,13-15,17,20,22H,3-6,9,12,16,18-19H2,1-2H3/b8-7-,11-10-,14-13-,17-15+

- InChIKey: RWLSHOXCJVZJMD-IQTJLPEBSA-N

- ほほえんだ: CCCCC/C=C\C/C=C\C/C=C\C=C\C(CCCC(=O)OC)O

計算された属性

- せいみつぶんしりょう: 334.25092

- どういたいしつりょう: 334.251

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 24

- 回転可能化学結合数: 15

- 複雑さ: 405

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 4

- トポロジー分子極性表面積: 46.5A^2

- 疎水性パラメータ計算基準値(XlogP): 5.6

じっけんとくせい

- PSA: 46.53

6,8,11,14-Eicosatetraenoic acid, 5-hydroxy-, methyl ester, (6E,8Z,11Z,14Z)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Larodan | 24-2042-39-100ug |

5-hydroxy-6(E),8(Z),11(Z),14(Z)-eicosatetraenoic acid, methyl ester |

70968-99-9 | >98% | 100ug |

€145.00 | 2023-09-19 | |

| Larodan | 24-2042-39-100g |

5-hydroxy-6(E),8(Z),11(Z),14(Z)-eicosatetraenoic acid, methyl ester |

70968-99-9 | >98% | 100g |

€145.00 | 2025-03-07 |

6,8,11,14-Eicosatetraenoic acid, 5-hydroxy-, methyl ester, (6E,8Z,11Z,14Z)- 関連文献

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

70968-99-9 (6,8,11,14-Eicosatetraenoic acid, 5-hydroxy-, methyl ester, (6E,8Z,11Z,14Z)-) 関連製品

- 97643-35-1(7,9,11,13-Eicosatetraenoicacid, 5,6,15-trihydroxy-, methyl ester, (5S,6R,7E,9E,11Z,13E,15S)-)

- 73279-38-6((+/-)5-hete methyl ester)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量